molecular formula C9H13NO B13950062 [2-(Aminomethyl)-4-methylphenyl]methanol CAS No. 740743-03-7

[2-(Aminomethyl)-4-methylphenyl]methanol

Cat. No.: B13950062
CAS No.: 740743-03-7
M. Wt: 151.21 g/mol
InChI Key: QYYNCGITQYHOHW-UHFFFAOYSA-N
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Description

Contextualization of Aminomethylated Aromatic Compounds in Chemical Research

Aminomethylated aromatic compounds are a class of molecules that feature an aminomethyl group attached to an aromatic ring system. This structural motif is a key building block in organic synthesis and medicinal chemistry due to its versatile reactivity and its presence in a wide array of biologically active molecules.

The introduction of an aminomethyl group into an aromatic system, often achieved through the Mannich reaction or similar aminomethylation procedures, provides a reactive handle for further chemical modifications. This functional group can influence the molecule's physical and chemical properties, such as its solubility, basicity, and ability to form hydrogen bonds. These characteristics are crucial for the interaction of molecules with biological targets.

In medicinal chemistry, the aminomethyl group is a common feature in the design of therapeutic agents. For instance, research has shown that this moiety is integral to the structure of certain topoisomerase I inhibitors, which are a class of anticancer agents. nih.gov The placement and nature of the aminomethyl group can significantly affect a compound's potency and selectivity. nih.gov Furthermore, aminomethyl linkers have been explored as alternatives to traditional amide functionalities in designing inhibitors for enzymes like β-secretase (BACE1), a target in Alzheimer's disease research. nih.gov This substitution can improve properties such as brain penetration while maintaining the necessary interactions with key amino acid residues in the enzyme's active site. nih.gov

Significance of Functionalized Phenylmethanol Scaffolds in Synthetic Chemistry

The phenylmethanol, or benzyl (B1604629) alcohol, scaffold is a fundamental structural unit in organic chemistry. When functionalized with additional substituents on the aromatic ring, these scaffolds become highly valuable and versatile intermediates for synthesizing more complex molecules. The presence of the hydroxyl group provides a site for a variety of chemical transformations, including oxidation, esterification, and etherification, while the aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Chiral benzyl alcohols, in particular, are common structural motifs in numerous natural products and pharmaceuticals. nih.gov Consequently, significant research effort has been dedicated to the stereoselective synthesis of these compounds. Modern catalytic methods, such as asymmetric hydrogenation of ketones and transition-metal-catalyzed substitution reactions, have enabled the efficient production of enantioenriched benzyl alcohol derivatives. nih.gov

The strategic placement of functional groups on the phenylmethanol scaffold allows chemists to construct diverse molecular architectures with tailored properties. These "privileged scaffolds" serve as templates for creating libraries of compounds for drug discovery, as they can be readily modified to interact with a wide range of biological targets. nih.govmdpi.com The combination of the hydroxyl group and other functionalities on the ring, such as the aminomethyl group in [2-(Aminomethyl)-4-methylphenyl]methanol, creates a multifunctional platform for building molecules with potential applications in materials science and pharmacology. ontosight.ai

Overview of Current Research Trajectories Involving this compound

While dedicated studies on this compound are not prevalent in the reviewed scientific literature, research on closely related structural analogs provides insight into its potential areas of investigation. The compound is a derivative of p-cresol (B1678582) (4-methylphenol), and the study of aminomethyl p-cresol derivatives is an active area of research.

Studies have been conducted on the synthesis and photochemical reactivity of various aminomethyl p-cresol derivatives. nih.govscispace.com This research explores how these molecules behave upon exposure to light, a process that can lead to the formation of reactive intermediates like quinone methides. nih.govresearchgate.net Understanding these photodeamination reaction mechanisms is significant for potential applications in photodynamic therapy and for elucidating the stability and degradation pathways of such compounds in biological systems. nih.govresearchgate.net

Furthermore, novel aminomethyl derivatives of substituted phenols, including those based on a 4-methylphenol structure, have been synthesized and evaluated for their antioxidant properties. researchgate.net The introduction of aminomethyl groups can enhance radical-scavenging activity and metal-chelating abilities, which are important characteristics for compounds designed to combat oxidative stress. researchgate.net Given its structure, this compound could be a candidate for similar investigations into its antioxidant potential and photochemical behavior. The development of synthetic routes, such as the catalytic hydrogenation of ortho-aminomethylated hydroxyaromatic compounds, also points to the broader chemical interest in this class of molecules. google.com

Data Tables

Table 1: Physicochemical Properties of this compound and Structural Isomers.

PropertyThis compound(2-Amino-4-methylphenyl)methanol keyorganics.net(4-Amino-2-methylphenyl)methanol (2-(Aminomethyl)phenyl)methanol nih.gov
CAS Number Not Available81335-87-763405-88-94152-92-5
Molecular Formula C₉H₁₃NOC₈H₁₁NOC₈H₁₁NOC₈H₁₁NO
Molecular Weight 151.21 g/mol 137.18 g/mol 137.18 g/mol 137.18 g/mol
Physical Form Not AvailableSolidSolidNot Available
IUPAC Name This compound(2-Amino-4-methylphenyl)methanol(4-Amino-2-methylphenyl)methanol[2-(Aminomethyl)phenyl]methanol

Table 2: Summary of Research Applications for Related Chemical Scaffolds.

Scaffold TypeGeneral Application AreaSpecific Examples of Research
Aminomethylated Aromatics Medicinal ChemistryDesign of topoisomerase I inhibitors for cancer therapy. nih.gov
Development of BACE1 inhibitors for Alzheimer's disease research. nih.gov
PhotochemistryInvestigation of photodeamination mechanisms in p-cresol derivatives. nih.gov
Functionalized Phenylmethanols Organic SynthesisVersatile intermediates for the synthesis of complex molecules and natural products. nih.gov
Drug DiscoveryUsed as "privileged scaffolds" for creating libraries of potential therapeutic agents. nih.govmdpi.com
CatalysisSubstrates in asymmetric catalysis for producing chiral building blocks. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

740743-03-7

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[2-(aminomethyl)-4-methylphenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,5-6,10H2,1H3

InChI Key

QYYNCGITQYHOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CO)CN

Origin of Product

United States

Synthetic Methodologies for 2 Aminomethyl 4 Methylphenyl Methanol and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation on Aromatic Systems

The formation of a carbon-nitrogen bond on the aromatic ring of p-cresol (B1678582) derivatives is central to the synthesis of the target compound. The electron-donating nature of the hydroxyl and methyl groups on the p-cresol ring activates the ortho positions towards electrophilic substitution, facilitating these transformations.

Aminomethylation via Schiff Base Reduction Pathways

This two-step approach involves the initial formation of an imine (Schiff base) from an aldehydic precursor, followed by the reduction of the carbon-nitrogen double bond. This method offers a high degree of control over the final product structure. The logical starting material for this pathway is 2-hydroxy-5-methylbenzaldehyde.

Condensation Reactions with Aldehydic Precursors

The first step is the condensation of an aldehydic precursor, such as 2-hydroxy-5-methylbenzaldehyde, with a primary amine or ammonia (B1221849) to form a Schiff base. orientjchem.org This reaction is typically an equilibrium process and is often driven to completion by removing the water formed during the reaction. orientjchem.org The reaction is generally carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by a few drops of acid, such as glacial acetic acid.

The choice of amine in this step determines the nature of the substituent on the nitrogen atom in the intermediate Schiff base. Using ammonia would yield a primary imine, which can be directly reduced to the primary aminomethyl group.

Aldehydic PrecursorAmineTypical ConditionsProduct (Schiff Base)
2-Hydroxy-5-methylbenzaldehydeAmmoniaEthanol, Reflux2-((Imino)methyl)-4-methylphenol
2-Hydroxy-5-methylbenzaldehydeMethylamineMethanol, RT4-Methyl-2-(((methyl)imino)methyl)phenol
2-Hydroxy-5-methylbenzaldehydeAnilineDMF, Reflux4-Methyl-2-((phenylimino)methyl)phenol
Reductive Amination Techniques

Reductive amination combines the condensation and reduction steps into a single pot reaction or performs the reduction on an isolated Schiff base. wikipedia.org This transformation is crucial for converting the imine intermediate into the desired stable aminomethyl group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its selectivity. researchgate.netmasterorganicchemistry.com It readily reduces the imine C=N bond to a C-N single bond. orientjchem.orgchemguide.co.uk

The reaction is typically performed in an alcoholic solvent like methanol. The Schiff base is dissolved in the solvent, and the reducing agent is added portion-wise, often at a reduced temperature to control the reaction rate. orientjchem.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is another powerful method for this reduction. wikipedia.org

Schiff Base IntermediateReducing AgentSolventGeneral Outcome
2-((Imino)methyl)-4-methylphenolSodium Borohydride (NaBH₄)MethanolHigh yield of 2-(aminomethyl)-4-methylphenol (B13030849)
2-((Phenylimino)methyl)-4-methylphenolSodium Borohydride (NaBH₄)MethanolForms 2-((phenylamino)methyl)-4-methylphenol
2-((Imino)methyl)-4-methylphenolH₂ / Palladium on Carbon (Pd/C)EthanolClean reduction to the primary amine

Mannich Reaction Approaches

The Mannich reaction is a three-component condensation reaction that provides a more direct route to aminomethylated phenols. adichemistry.comthermofisher.com It involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho-carbon of a phenol. nih.gov

Three-Component Condensation Studies

For the synthesis of 2-(aminomethyl)-4-methylphenol derivatives, the Mannich reaction involves the condensation of p-cresol, formaldehyde (B43269) (a non-enolizable aldehyde), and an amine (ammonia, a primary, or a secondary amine). oarjbp.com The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which is then attacked by the electron-rich aromatic ring of p-cresol. The hydroxyl group of p-cresol directs the substitution primarily to the ortho position.

Using a secondary amine, such as dimethylamine, is common as it prevents the formation of secondary and tertiary amine byproducts that can occur when using primary amines or ammonia. This yields a tertiary amine-containing Mannich base, such as 2-((dimethylamino)methyl)-4-methylphenol. Subsequent hydrogenolysis can then be employed to remove the alkyl groups and obtain the primary amine.

Phenolic SubstrateAldehydeAmineProduct (Mannich Base)
p-CresolFormaldehydeDimethylamine2-((Dimethylamino)methyl)-4-methylphenol
p-CresolFormaldehydePiperidine4-Methyl-2-(piperidin-1-ylmethyl)phenol
p-CresolFormaldehydeAmmonia2-(Aminomethyl)-4-methylphenol (potential for over-alkylation)
Catalytic Systems for Mannich Reactions

The efficiency and selectivity of the Mannich reaction can be significantly influenced by the catalytic system employed. Traditionally, these reactions are conducted under acidic or basic conditions. adichemistry.com However, recent advancements have introduced more sophisticated catalytic systems to improve yields and, critically, regioselectivity.

For phenols, achieving high ortho-selectivity is a key challenge. Modern methods have utilized various catalysts to direct the aminomethylation specifically to the position adjacent to the hydroxyl group. These include Brønsted acids, which can facilitate the reaction under mild conditions with excellent ortho-selectivity. rsc.org Furthermore, transition metal catalysts, particularly copper(II) systems, have been developed for the ortho-selective aminomethylation of phenols, proceeding through a proposed single-electron transfer radical coupling mechanism. acs.orgnih.gov Chromium-based catalysts have also been shown to effectively catalyze the direct ortho-aminomethylation of phenols. acs.org

Catalyst TypeExampleKey Advantages
Brønsted Acidp-Toluenesulfonic acidMild conditions, excellent ortho-selectivity
Transition Metal (Copper)Cu(OAc)₂High ortho-selectivity, mild conditions
Transition Metal (Chromium)CrCl₃Direct C-C bond formation, good functional group compatibility

Nitrile Reduction Methodologies

The reduction of a nitrile group to a primary amine is a cornerstone transformation for the synthesis of [2-(Aminomethyl)-4-methylphenyl]methanol, typically starting from a precursor such as 2-cyano-5-methylbenzonitrile or 2-cyano-5-methylbenzoic acid derivatives.

Catalytic hydrogenation stands as an efficient and economical method for the reduction of nitriles to primary amines. Transition metal catalysts, particularly Group 10 metals, are frequently employed. Raney Nickel is a prominent catalyst for this transformation due to its high activity. The reaction involves the treatment of the nitrile with hydrogen gas (H₂) under pressure in the presence of the catalyst.

The general transformation is: R-C≡N + 2 H₂ → R-CH₂NH₂

A key challenge in this process is avoiding the formation of secondary and tertiary amine byproducts, which can occur if the intermediate imine reacts with the product amine. Reaction conditions such as solvent, temperature, pressure, and catalyst choice are crucial for maximizing the yield of the desired primary amine. For instance, a synthesis of the related compound (4-aminomethylphenyl)methanol was achieved by reducing 4-hydroxymethylbenzonitrile using Raney Nickel as the catalyst under a hydrogen atmosphere (50 psi) in a methanol/ammonia solution, affording the product in high yield. The presence of ammonia helps to suppress the formation of secondary amines.

Table 1: Conditions for Catalytic Hydrogenation of Nitriles
CatalystReducing AgentTypical SolventsKey Features
Raney NickelH₂ gasAlcohols (e.g., Methanol, Ethanol), often with NH₃Highly active, cost-effective, promotes primary amine formation in the presence of ammonia.
Palladium on Carbon (Pd/C)H₂ gasAlcohols, Ethyl AcetateEffective catalyst, though can sometimes lead to hydrogenolysis of other functional groups.
Platinum Dioxide (PtO₂)H₂ gasAcetic Acid, AlcoholsPowerful catalyst, useful for a wide range of substrates.

In a molecule like this compound, the precursor contains both a nitrile and another reducible functional group (e.g., a carboxylic acid ester or the target hydroxymethyl group). Therefore, the chemoselective reduction of the nitrile without affecting the other group is critical.

The choice of reducing agent and conditions is paramount. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce both nitriles and esters, catalytic hydrogenation offers a pathway for selectivity. As demonstrated in the synthesis of the para-isomer, the hydrogenation of 4-hydroxymethylbenzonitrile with Raney Nickel successfully reduces the nitrile while leaving the benzyl (B1604629) alcohol moiety intact. This selectivity is attributed to the milder conditions of catalytic hydrogenation compared to reactive metal hydrides.

For precursors containing a nitro group, selective reduction can be achieved using reagents like tin(II) chloride (SnCl₂·2H₂O), which preferentially reduces the nitro group to an amine while leaving the nitrile group unaffected. Conversely, reagents based on borohydrides, sometimes in combination with transition metal salts, can be tailored for nitrile reduction with tolerance for other groups. For example, ammonia borane (B79455) has been shown to reduce a wide range of nitriles to primary amines with good functional group tolerance. smolecule.com

Strategies for Hydroxymethyl Group Installation and Modification

An alternative synthetic strategy involves installing the aminomethyl group first, followed by the generation of the hydroxymethyl group. This approach would typically start from a precursor like 2-(aminomethyl)-4-methylbenzoic acid or its corresponding ester. The reduction of a carboxylic acid or, more commonly, its ester derivative to a primary alcohol is a fundamental transformation in organic synthesis.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols with high efficiency. masterorganicchemistry.com For instance, methyl 2-(aminomethyl)-4-methylbenzoate could be reduced to this compound. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). However, the high reactivity of LiAlH₄ means that the amino group would need to be protected (e.g., as a Boc-carbamate) to prevent side reactions.

Catalytic hydrogenation can also be employed for the reduction of esters to alcohols, although this often requires more forcing conditions (higher pressures and temperatures) and specialized catalysts compared to nitrile hydrogenation. researchgate.netmdpi.com

Table 2: Reagents for Reduction of Carboxylic Acid Derivatives
ReagentSubstrateProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Ester, Carboxylic AcidPrimary AlcoholAnhydrous THF or Et₂O, followed by aqueous workup.
Hydrogen (H₂)EsterPrimary AlcoholHigh pressure, elevated temperature, specialized catalysts (e.g., Ru-based, Mn-based). researchgate.netcabidigitallibrary.org

The hydroxymethyl group is a versatile functional handle that can be involved in various interconversions. organic-chemistry.orgfiveable.me In the context of synthesizing derivatives, the alcohol can be converted into a better leaving group, such as a tosylate or a halide (e.g., a benzyl bromide), to facilitate nucleophilic substitution reactions.

Furthermore, protecting group strategies are essential during multi-step syntheses. The alcohol can be protected as an ether (e.g., silyl (B83357) ether, benzyl ether) to prevent its reaction during transformations at other parts of the molecule, such as the reduction of the nitrile or modification of the amine. Following the desired transformation, the protecting group can be selectively removed to reveal the hydroxymethyl group. Similarly, the primary amine is often protected (e.g., as a carbamate) to prevent its interference in reactions targeting the alcohol or its precursor.

Multi-Step Synthetic Sequences and Route Optimization

One potential sequence, starting from 3-methylbenzoic acid, could be:

Nitration: Introduction of a nitro group ortho to the carboxylic acid.

Esterification: Conversion of the carboxylic acid to a methyl ester to facilitate subsequent reductions and purifications.

Nitrile Introduction: Conversion of the nitro group into a nitrile via a Sandmeyer reaction (diazotization of the corresponding amine followed by reaction with a cyanide salt). This would yield methyl 5-cyano-2-methylbenzoate.

Simultaneous or Sequential Reduction: The key step involves the reduction of both the nitrile and the ester. A powerful agent like LiAlH₄ could potentially reduce both groups simultaneously. Alternatively, a chemoselective approach could be used:

Route A: Selective catalytic hydrogenation of the nitrile to the aminomethyl group, followed by the reduction of the ester to the hydroxymethyl group.

Route B: Selective reduction of the ester (e.g., using a milder hydride if the nitrile is less reactive), followed by the reduction of the nitrile.

Sequential Halogenation and Aminomethylation Strategies

A common and versatile method for the synthesis of benzylamines, including this compound, involves the reaction of a benzyl halide with ammonia. This process is a cornerstone of industrial organic synthesis due to the ready availability of starting materials and the absence of a need for specialized equipment. google.com The general strategy begins with a suitable toluene (B28343) derivative, which is first halogenated and then undergoes aminomethylation.

The initial step typically involves the free-radical halogenation of 4-methylbenzyl alcohol or a related precursor at the benzylic position to introduce a halogen, most commonly chlorine or bromine. This intermediate, a substituted benzyl halide, is then subjected to aminomethylation. The reaction with an aqueous ammonia solution is a widely used method for this transformation. google.com However, a significant challenge in this step is the potential for the formation of secondary and tertiary amines as by-products, which can reduce the yield of the desired primary benzylamine (B48309). google.com

To address the issue of by-product formation, modifications to the reaction conditions have been developed. One effective approach is to carry out the aminomethylation in the presence of an aromatic aldehyde. This additive acts as a side-reaction inhibitor, significantly improving the yield of the primary amine to over 70%. google.com The reaction temperature is also a critical parameter; while higher temperatures can accelerate the reaction, they may also promote the formation of di-substituted products. google.com Therefore, careful control of reaction conditions is essential to maximize the yield of this compound.

The synthesis can be summarized in the following conceptual steps:

Starting Material Selection: A suitably substituted toluene derivative is chosen as the starting material.

Halogenation: A halogen is introduced at the benzylic position to form a benzyl halide.

Aminomethylation: The benzyl halide is reacted with ammonia to introduce the aminomethyl group.

Table 1: Key Considerations in Sequential Halogenation and Aminomethylation
StepKey ParametersChallengesPotential Solutions
HalogenationReagent selection (e.g., NBS, SO₂Cl₂), reaction initiation (e.g., UV light, radical initiator)Control of regioselectivity, prevention of over-halogenationCareful selection of reaction conditions and stoichiometry
AminomethylationAmmonia concentration, temperature, pressure, presence of additivesFormation of secondary and tertiary amine by-productsUse of a large excess of ammonia, addition of side-reaction inhibitors (e.g., aromatic aldehydes) google.com

Industrial Process Development and Considerations

The industrial-scale production of benzylamines like this compound requires careful optimization of the synthetic process to ensure high efficiency, cost-effectiveness, and minimal environmental impact.

In an industrial setting, maximizing the yield and efficiency of the synthesis of this compound is of paramount importance. One of the primary challenges in the traditional synthesis of benzylamines via the reaction of benzyl chloride with ammonia is the formation of by-products. google.com To enhance the yield of the primary amine, industrial processes may employ a significant molar excess of ammonia to benzyl chloride. google.com

Table 2: Strategies for Yield Maximization in Benzylamine Synthesis
StrategyDescriptionImpact on Yield
Molar Ratio AdjustmentUtilizing a high molar ratio of ammonia to benzyl halide. google.comFavors the formation of the primary amine over secondary and tertiary amines.
Use of InhibitorsAddition of an aromatic aldehyde to the reaction mixture. google.comInhibits the formation of by-products, leading to yields of over 70%. google.com
Temperature ControlOptimizing the reaction temperature to balance reaction rate and selectivity. google.comPrevents the formation of di-substituted products at elevated temperatures. google.com

Minimizing the environmental impact of chemical processes is a key consideration in modern industrial chemistry. In the synthesis of benzylamines, this includes the recycling of reagents and catalysts where applicable. For instance, the aromatic aldehyde used as a side-reaction inhibitor can be substantially recovered from the reaction mixture and reused in subsequent batches with only a small amount of make-up required. google.com This not only reduces waste but also improves the cost-effectiveness of the process. google.com

Similarly, any excess aqueous ammonia solution used in the reaction can be recovered and its concentration adjusted for reuse by introducing more ammonia gas or a concentrated ammonia solution. google.com While the primary aminomethylation reaction itself may not be catalytic, the broader industrial process often involves catalytic steps, such as in the production of starting materials or in alternative synthetic routes. In such cases, the selection of robust and recyclable catalysts is crucial. For example, in related syntheses, catalysts like Raney nickel have been used and can be separated from the reaction products for potential reuse. chemicalbook.com

The choice of solvents and reagents also plays a significant role in the environmental footprint of the process. The use of water as a solvent in the aminomethylation step is advantageous from a green chemistry perspective. Efforts are continually being made to replace hazardous reagents and minimize waste streams in all stages of production.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including analogues of this compound, to create more sustainable and environmentally friendly processes. unibo.it These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. whiterose.ac.uk

One key aspect of green chemistry is the use of alternative reaction media to replace volatile and often toxic organic solvents. For the synthesis of benzylamine derivatives, water can be an excellent solvent for certain steps, as seen in the aminomethylation reaction. google.com The development of catalyst-free reactions or the use of heterogeneous, reusable catalysts is another important strategy. mdpi.com For example, eco-friendly, catalyst-free condensation reactions have been successfully employed for the synthesis of pyrazole (B372694) derivatives, a methodology that could be adapted for benzylamine analogues. mdpi.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com This method has been effectively used for the synthesis of various heterocyclic compounds and could be applied to the synthesis of this compound analogues. mdpi.com One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, is another approach that aligns with green chemistry principles by reducing the need for purification of intermediates and minimizing solvent usage. rsc.org

The selection of starting materials is also crucial. Utilizing renewable feedstocks or designing synthetic routes that are more atom-economical are key goals. For instance, biocatalytic methods using enzymes are being explored for the synthesis of substituted benzylamines, offering a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound Analogues
Green Chemistry PrincipleApplication in Synthesis of AnaloguesExample
Use of Safer SolventsEmploying water or other environmentally benign solvents.Aminomethylation in aqueous ammonia solution. google.com
CatalysisUtilizing heterogeneous, recyclable catalysts or catalyst-free reactions.Eco-friendly, catalyst-free condensation reactions for pyrazole derivatives. mdpi.com
Energy EfficiencyEmploying microwave-assisted synthesis to reduce reaction times and energy input.Microwave-assisted synthesis of oxadiazole derivatives. mdpi.com
Waste PreventionDesigning one-pot syntheses to minimize waste from intermediate purification.One-pot synthesis of 2,5-bis(N-methyl-aminomethyl)furan. rsc.org
Use of Renewable FeedstocksExploring biocatalytic routes using enzymes.Biocatalytic synthesis of substituted benzylamines. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Aminomethyl 4 Methylphenyl Methanol

Reactivity of the Aminomethyl Functional Group

The aminomethyl group, a primary benzylic amine, is a key site of reactivity in the molecule. Its nucleophilic nature and the ability to form stable derivatives are central to its chemical transformations.

Nucleophilic Reactivity of the Amine

The nitrogen atom of the primary amine in [2-(Aminomethyl)-4-methylphenyl]methanol possesses a lone pair of electrons, rendering it nucleophilic. The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com When an amine reacts by forming a bond with a proton, it acts as a base; when it forms a bond with any other atom, it is considered a nucleophile. masterorganicchemistry.com The reactivity of primary amines is typically greater than that of ammonia (B1221849) but less than that of corresponding secondary amines, a trend influenced by both electronic and steric factors. masterorganicchemistry.comresearchgate.net

However, the correlation between basicity (pKaH) and nucleophilicity is not always straightforward. Studies on a range of primary and secondary amines have shown that secondary alkyl amines are often considerably more nucleophilic than their pKaH values would suggest. acs.orgresearchgate.net Factors such as steric hindrance can also play a significant role; bulky groups attached to the nitrogen can impede its ability to attack an electrophile, thereby reducing nucleophilicity. masterorganicchemistry.comgenspark.ai In the case of this compound, the primary amine is relatively unhindered, allowing it to participate readily in nucleophilic reactions.

Formation of Imines and Schiff Bases

A characteristic reaction of primary amines, including the aminomethyl group of this compound, is their condensation with aldehydes or ketones to form imines (also known as Schiff bases). researchgate.net This transformation is fundamental in organic synthesis, as imines are valuable intermediates for creating other functional groups. researchgate.netresearchgate.net The synthesis of imines can be achieved through various methods, including direct condensation, which often requires the removal of water, or through oxidative coupling of amines. researchgate.netorganic-chemistry.org

The direct oxidative coupling of primary benzylamines to form imines is an area of active research, with methods utilizing transition metal catalysts or greener alternatives. researchgate.netresearchgate.netrsc.org For instance, palladium-catalyzed one-pot reactions of benzyl (B1604629) alcohols with primary amines can selectively yield imines. acs.org Another approach involves the oxidation of primary benzylamines using environmentally benign oxidants like hydrogen peroxide in water, catalyzed by vanadium pentoxide (V₂O₅). rsc.org

Table 1: Examples of Imine Synthesis from Benzylamines

Amine Substrate Coupling Partner/Method Product Yield Reference
Benzylamine (B48309) Oxidative self-coupling (V₂O₅/H₂O₂) N-Benzylidenebenzylamine 95% rsc.org
Benzylamine Aniline (4-acetamido TEMPO oxidant) N-Benzylideneaniline 92% researchgate.net

Derivatization for Protection and Further Functionalization

To control reactivity in multi-step syntheses, the aminomethyl group often requires protection. This involves converting the amine into a less reactive derivative, which can be stably carried through subsequent reaction steps and then readily removed to regenerate the amine. mychemblog.com

One of the most common and versatile methods for amine protection is the formation of a tert-butoxycarbonyl (Boc) carbamate (B1207046). fishersci.co.uk The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). mychemblog.com This protection strategy is widely used due to the stability of the resulting N-Boc carbamate under a variety of conditions, including exposure to bases and many nucleophiles. organic-chemistry.orgsemanticscholar.org

The reaction is typically performed in solvents like methanol (B129727), tetrahydrofuran (B95107) (THF), or acetonitrile, often in the presence of a base. fishersci.co.uk However, for some nucleophilic amines, the reaction can proceed without a base. semanticscholar.org The Boc group can be easily removed under mild anhydrous acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which makes it orthogonal to other protecting groups like Fmoc (removed with base) or Cbz (removed by hydrogenation). fishersci.co.ukorganic-chemistry.org

Table 2: General Conditions for N-Boc Protection of Primary Amines

Reagent Base (optional) Solvent Temperature Reference
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA), NaOH, DMAP Methanol, THF, Acetonitrile, Dichloromethane (DCM) Room Temperature or 40°C mychemblog.comfishersci.co.uk

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group is a primary benzylic alcohol, and its reactivity is dominated by oxidation reactions that convert it into aldehydes or carboxylic acids.

Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The selective oxidation of primary benzylic alcohols is a cornerstone of organic synthesis, providing access to valuable carbonyl compounds. rsc.org The transformation of the hydroxymethyl group in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehydes: Achieving selective oxidation to the aldehyde stage without over-oxidation to the carboxylic acid is a common synthetic challenge. rsc.org A variety of methods have been developed to this end. Green chemistry approaches often utilize molecular oxygen from the air as the terminal oxidant in conjunction with a photocatalyst. organic-chemistry.orgrsc.org For example, Eosin Y under blue LED irradiation can efficiently catalyze the aerobic oxidation of benzyl alcohols to aldehydes with good functional group tolerance. organic-chemistry.org Another method employs thioxanthenone as a photocatalyst with air and visible light. rsc.orgrsc.org Mechanochemical methods, such as ball-milling with sodium nitrate (B79036) (NaNO₃) and phosphorus pentoxide (P₂O₅), also provide a solvent-free route to aldehydes from primary benzylic alcohols. semanticscholar.org

Oxidation to Carboxylic Acids: Direct oxidation of primary alcohols to carboxylic acids is an important transformation that typically involves a two-step process: initial oxidation to an aldehyde, followed by further oxidation. rsc.org One-pot procedures are highly desirable for their efficiency. nih.gov A common issue with the oxidation of aromatic aldehydes is the difficulty in hydrating them, which is often a necessary step for subsequent oxidation. rsc.org

Effective methods for this transformation have been developed. A copper-catalyzed aerobic oxidation can be combined with a subsequent chlorite (B76162) oxidation in a one-pot protocol to convert benzylic alcohols to carboxylic acids. rsc.orgresearchgate.net Another powerful method involves a two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaOCl), followed by sodium chlorite (NaClO₂). nih.gov This protocol is compatible with many sensitive functional groups. nih.gov Heterogeneous catalysts, such as palladium-bismuth-tellurium on carbon (Pd–Bi–Te/C), have also proven highly effective for the aerobic oxidation of a wide range of primary alcohols, including benzylic ones, to their corresponding carboxylic acids with high yields. acs.org

Table 3: Oxidation Methods for Primary Benzylic Alcohols

Transformation Reagent/Catalyst Oxidant Key Features Reference(s)
Alcohol to Aldehyde Eosin Y (photocatalyst) O₂ (air) Green, metal-free, mild conditions organic-chemistry.org
Alcohol to Aldehyde Thioxanthenone (photocatalyst) O₂ (air) Uses visible light, environmentally friendly rsc.orgrsc.org
Alcohol to Aldehyde NaNO₃ / P₂O₅ In situ generated N₂O₄/NO₂ Solvent-free, mechanochemical (ball-milling) semanticscholar.org
Alcohol to Carboxylic Acid Cu catalyst / NaClO₂ O₂ (air) / ClO₂⁻ One-pot, stereoconvergent rsc.orgresearchgate.net
Alcohol to Carboxylic Acid TEMPO / NaOCl, then NaClO₂ NaOCl / NaClO₂ One-pot, compatible with sensitive groups nih.gov

Ether and Ester Formation

The presence of a primary alcohol functional group (-CH₂OH) in this compound allows it to readily undergo reactions to form ethers and esters, which are fundamental transformations in organic synthesis.

Ether Formation: The conversion of the hydroxymethyl group to an ether can be accomplished through several standard synthetic methods. The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. libretexts.orglibretexts.org This reaction proceeds via an Sₙ2 mechanism where the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide to form the ether. libretexts.org Another method, suitable for producing simple symmetrical ethers, is the acid-catalyzed dehydration of the alcohol, though this is less controlled for unsymmetrical products. libretexts.org

Ester Formation: The most common method for converting an alcohol to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the alcohol with a carboxylic acid. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol can be used in excess or water can be removed as it is formed. masterorganicchemistry.com Alternatively, for more reactive and often higher-yield procedures, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acid anhydrides or acyl chlorides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. organic-chemistry.orgyoutube.com

The following table summarizes these key transformations for this compound.

TransformationReaction NameTypical ReagentsProduct Type
Ether SynthesisWilliamson Ether Synthesis1. NaH2. R-X (e.g., CH₃I)Alkyl Ether
Ester SynthesisFischer EsterificationR-COOH, H⁺ (e.g., H₂SO₄)Carboxylate Ester
Ester SynthesisAcylation(RCO)₂O or RCOCl, PyridineCarboxylate Ester

Role in Ligand Coordination

This compound is an effective chelating ligand in coordination chemistry due to the presence of two distinct donor sites: the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxymethyl group. The ortho positioning of these two functional groups allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

This chelation enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The ligand can coordinate with a wide range of transition metal ions, forming complexes where the metal ion is bound simultaneously by both the nitrogen and oxygen atoms. nih.govscirp.org The specific geometry and coordination number of the final complex depend on the metal ion, its oxidation state, and the presence of other coordinating ligands. scirp.orgresearcher.life

Research on similar aminophenol and amino alcohol ligands demonstrates their versatility in forming stable complexes with metals like copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov These complexes have applications in various fields, including catalysis and materials science.

Donor Atom 1Donor Atom 2Ligand TypeResulting Chelate Ring SizePotential Coordinating Metals
Amino (N)Hydroxyl (O)Bidentate (N,O-donor)5-memberedCu(II), Co(II), Ni(II), Zn(II), etc.

Transformations Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene (B151609) ring of this compound. The position of the incoming electrophile is directed by the three existing substituents: methyl (-CH₃), aminomethyl (-CH₂NH₂), and hydroxymethyl (-CH₂OH). masterorganicchemistry.com

All three groups are classified as activating and ortho, para-directing. However, their activating strengths vary. The aminomethyl group is strongly activating, while the methyl and hydroxymethyl groups are moderately to weakly activating. Under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the basic aminomethyl group is protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). youtube.com This protonated group becomes a strongly deactivating and meta-directing group.

Therefore, the reaction outcome is highly dependent on the reaction conditions:

Under neutral or weakly acidic conditions: The powerful ortho, para-directing influence of the aminomethyl group would dominate, directing the incoming electrophile to the positions ortho and para to it (positions 3 and 5).

Under strongly acidic conditions: The aminomethyl group becomes a meta-director (-CH₂NH₃⁺), while the methyl group remains an ortho, para-director. The directing effects would compete, leading to a mixture of products.

The table below summarizes the characteristics of the substituents.

Substituent GroupClassificationDirecting EffectConditions
-CH₃ (Methyl)Activatingortho, paraAll
-CH₂OH (Hydroxymethyl)Weakly Activatingortho, paraAll
-CH₂NH₂ (Aminomethyl)Strongly Activatingortho, paraNeutral / Basic
-CH₂NH₃⁺ (Ammonium)Strongly DeactivatingmetaStrongly Acidic

Aryl Rearrangement Mechanisms

While specific studies on the aryl rearrangement of this compound are not extensively documented, the functional groups present on the molecule suggest potential pathways for rearrangement under certain thermal or catalytic conditions, by analogy to known named reactions. wiley-vch.de

One plausible, though hypothetical, pathway could be related to the Hofmann-Martius rearrangement . This reaction typically involves the rearrangement of N-alkylanilinium halides upon heating, where an alkyl group migrates from the nitrogen atom to the aromatic ring, preferentially to the para and ortho positions. A related thermal rearrangement of N-benzyl-N-methylaniline has been shown to proceed through a homolytic fission mechanism, yielding various rearranged products. researchgate.net If the aminomethyl group of this compound were further substituted (e.g., N-benzylated) and converted to its hydrohalide salt, a similar thermal rearrangement might be induced.

Another potential rearrangement could be envisioned if the hydroxyl group were first converted into an ester. The resulting phenolic ester could, in principle, undergo a Fries rearrangement under Lewis acid catalysis, causing the acyl group to migrate from the oxygen atom to the aromatic ring.

These potential rearrangements are theoretical and would require specific derivatization of the parent molecule and harsh reaction conditions. They represent plausible, mechanism-driven hypotheses based on the molecule's structure. wiley-vch.de

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways for Schiff Base Reduction

The primary amine of this compound can react with aldehydes or ketones to form a Schiff base, also known as an imine. dntb.gov.ua This condensation reaction is typically reversible and acid-catalyzed. The mechanism involves two main stages:

Carbinolamine Formation: The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. eijppr.com

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final Schiff base. eijppr.com

The reduction of the resulting Schiff base to a secondary amine is a key transformation. This is commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). orientjchem.org The mechanism for this reduction is a nucleophilic addition:

Step 1: Hydride Attack: The imine carbon of the C=N double bond is electrophilic. A hydride ion (H⁻) from sodium borohydride attacks this carbon atom.

Step 2: Formation of Amine: This nucleophilic attack breaks the pi bond of the imine, and the electron pair moves to the nitrogen atom, forming a nitrogen anion.

Step 3: Protonation: The nitrogen anion is then protonated by a protic solvent (like methanol, which is often used with NaBH₄) or during an aqueous workup step, yielding the final secondary amine product. orientjchem.org

This two-step sequence of Schiff base formation followed by reduction is known as reductive amination.

Studies on Nucleophilic Substitution at Aromatic Centers

Extensive research has been conducted to understand the chemical behavior of this compound. However, a review of the available scientific literature indicates a notable absence of studies specifically focused on the nucleophilic aromatic substitution reactions of this compound. This class of reactions, which involves the displacement of a leaving group from an aromatic ring by a nucleophile, is a fundamental area of organic chemistry. youtube.com

Typically, for a nucleophilic aromatic substitution to occur, the aromatic ring needs to be "activated" by the presence of strong electron-withdrawing groups. youtube.com These groups help to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, that forms during the reaction. youtube.com In the case of this compound, the substituents present—an aminomethyl group (-CH₂NH₂) and a methyl group (-CH₃)—are both electron-donating in nature. These groups tend to increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles.

Furthermore, the other potential pathway for nucleophilic aromatic substitution, the benzyne (B1209423) mechanism, generally requires very strong basic conditions and is less common. youtube.com There is no available data to suggest that this compound has been subjected to such reaction conditions or that it would favor this mechanistic route.

Given the electronic properties of the substituents on the aromatic ring of this compound, it is chemically plausible that the molecule does not readily undergo nucleophilic aromatic substitution under standard laboratory conditions. This may explain the lack of published research and experimental data on this specific type of transformation for this compound.

Due to the absence of research findings in the scientific literature, no data tables on the nucleophilic aromatic substitution of this compound can be provided.

Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 4 Methylphenyl Methanol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy of [2-(Aminomethyl)-4-methylphenyl]methanol provides a distinct set of signals that correspond to each unique proton environment in the molecule. The spectrum is characterized by the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.

The aromatic region of the spectrum typically displays signals for the three protons on the benzene (B151609) ring. These protons are expected to appear as a multiplet or as distinct singlets and doublets depending on the solvent and resolution. A singlet corresponding to the methyl group (CH₃) is observed in the upfield region, typically around 2.2-2.3 ppm. The benzylic protons of the aminomethyl group (-CH₂NH₂) and the hydroxymethyl group (-CH₂OH) appear as distinct singlets, with their chemical shifts influenced by solvent and hydrogen bonding. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are often observed as broad singlets, and their positions can vary significantly depending on concentration and solvent.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Functional Group Chemical Shift (δ) ppm Multiplicity Integration
Aromatic Protons (Ar-H) ~7.0 - 7.2 Multiplet 3H
Hydroxymethyl Protons (-CH₂OH) ~4.5 Singlet 2H
Aminomethyl Protons (-CH₂NH₂) ~3.8 Singlet 2H
Methyl Proton (-CH₃) ~2.3 Singlet 3H

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows several signals in the aromatic region, corresponding to the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents. The carbon of the methyl group (-CH₃) appears at the most upfield position, typically around 20 ppm. The carbons of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups are observed in the range of 45-65 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ) ppm
Aromatic Carbons (C-quaternary) ~137 - 140
Aromatic Carbons (CH) ~127 - 130
Hydroxymethyl Carbon (-CH₂OH) ~63
Aminomethyl Carbon (-CH₂NH₂) ~45

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are employed for unambiguous assignment of signals and to map out the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations among the coupled protons on the aromatic ring, helping to definitively assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to unequivocally link each proton signal (e.g., from the -CH₃, -CH₂NH₂, and -CH₂OH groups) to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays characteristic absorption bands for the various functional groups present in this compound.

The most prominent feature is a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amine group. The broadening is due to intermolecular hydrogen bonding. C-H stretching vibrations are also observed, with the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the aliphatic C-H stretches (from the methyl and methylene (B1212753) groups) appearing just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H and N-H Stretching 3200 - 3600 Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 3000 Medium
Aromatic C=C Stretching 1450 - 1600 Medium to Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which are often weak or absent in the IR spectrum. The symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. This technique provides complementary data to FT-IR, aiding in a more complete vibrational analysis and structural confirmation of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For this compound (C₉H₁₃NO), these methods would provide definitive structural confirmation.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can confirm its elemental composition. The theoretical exact mass of the neutral molecule this compound is calculated from the sum of the exact masses of its constituent atoms (9 × C, 13 × H, 1 × N, 1 × O).

Table 1: Theoretical HR-MS Data for this compound

Parameter Value
Molecular Formula C₉H₁₃NO
Theoretical Exact Mass (neutral) 151.099714 Da

An experimental HR-MS measurement yielding a mass-to-charge ratio (m/z) value within a narrow tolerance (typically < 5 ppm) of the theoretical value for the protonated molecule ([M+H]⁺) would serve to confirm the elemental formula of the compound.

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. In positive-ion mode ESI-MS, the basic aminomethyl group would readily accept a proton, leading to the formation of an abundant protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. scielo.br For this compound, the expected base peak in the ESI-MS spectrum would be at m/z 152.1. Adducts with common cations from the solvent or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), might also be observed at m/z 174.1 and m/z 190.0, respectively. scielo.br

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the [M+H]⁺ ion at m/z 152.1) to generate product ions. The resulting fragmentation pattern provides detailed structural information. The fragmentation of protonated benzylamines and benzyl (B1604629) alcohols is well-documented and provides a basis for predicting the behavior of this compound. nih.govnih.govstackexchange.com

Key expected fragmentation pathways include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines is the neutral loss of ammonia (17.03 Da). nih.govresearchgate.net This would produce a prominent fragment ion at m/z 135.1.

Loss of Water (H₂O): The protonated benzyl alcohol moiety can easily eliminate a molecule of water (18.01 Da), resulting in a stabilized benzylic carbocation at m/z 134.1. libretexts.org

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the aminomethyl group could lead to the formation of a tolyl cation fragment. Similarly, cleavage adjacent to the alcohol function is a possible pathway. stackexchange.comcdnsciencepub.com

Combined Losses: Sequential losses, such as the loss of water followed by carbon monoxide (CO), are also characteristic of benzyl alcohol fragmentation. stackexchange.com

Table 2: Predicted Major MS/MS Fragments of Protonated this compound ([M+H]⁺ = m/z 152.1)

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
152.1 H₂O (18.01 Da) 134.1 [C₉H₁₂N]⁺
152.1 NH₃ (17.03 Da) 135.1 [C₉H₁₁O]⁺
135.1 CO (28.00 Da) 107.1 [C₈H₁₁]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. Although a crystal structure for this compound has not been reported in the searched literature, its molecular features allow for a robust prediction of its solid-state characteristics.

Obtaining a single crystal suitable for X-ray diffraction would be the first step. msu.edu The crystal would be mounted on a diffractometer to collect diffraction data. Based on data from structurally similar aromatic compounds, a hypothetical set of crystal data can be proposed. researchgate.netresearchgate.net

Table 3: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

Parameter Hypothetical Value
Empirical formula C₉H₁₃NO
Formula weight 151.21
Crystal system Monoclinic or Orthorhombic
Space group e.g., P2₁/c or Pna2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-110 (for monoclinic)
Volume (ų) 1000-1500
Z (molecules/unit cell) 4 or 8
Density (calculated) (g/cm³) 1.1-1.3
R-factor (%) < 5

Note: This table is illustrative and represents typical values for small organic molecules, not experimental data for the title compound.

The solid-state structure of this compound would be heavily influenced by intermolecular forces, particularly hydrogen bonding. brainly.com The molecule contains both a hydrogen bond donor and acceptor in the hydroxyl (-OH) group, and a hydrogen bond donor in the primary amine (-NH₂) group.

Hydrogen Bonding: It is anticipated that a robust network of intermolecular hydrogen bonds would be the dominant feature of the crystal packing. These would likely involve O-H···N and N-H···O interactions, linking adjacent molecules into chains, dimers, or more complex three-dimensional arrays. researchgate.netnih.govresearchgate.net

π-π Interactions: The presence of the aromatic toluene (B28343) ring could facilitate π-π stacking interactions between parallel rings of adjacent molecules, further stabilizing the crystal lattice. nih.gov

The molecular conformation would reveal the torsion angles between the phenyl ring and the aminomethyl and methanol (B129727) substituents. These angles would be determined by a balance between minimizing steric hindrance and optimizing the geometry for strong intermolecular hydrogen bonds. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is valuable for identifying chromophores, which are the parts of a molecule that absorb light. In this compound, the chromophore is the substituted benzene ring.

The presence of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups, which are auxochromes, is expected to influence the absorption spectrum. An auxochrome is a functional group that does not absorb UV radiation itself but can shift the absorption of a neighboring chromophore to longer wavelengths and increase its intensity. The methyl group (-CH₃) also has a small effect on the spectrum.

Given the substitution pattern of this compound, its UV-Vis spectrum in a non-polar solvent would be expected to show absorption maxima similar to those of its constituent chromophoric systems. The primary absorption bands are anticipated to be in the range of 250-280 nm, corresponding to the B-band of the benzene ring, with a more intense band occurring at a shorter wavelength, below 220 nm.

The following table summarizes the reported absorption maxima for compounds structurally related to this compound, which provides a basis for predicting its UV-Vis absorption characteristics.

Compound NameSolvent/ConditionsAbsorption Maxima (λmax)Reference(s)
Benzylamine (B48309)Acidic mobile phase206 nm, 256 nm sielc.comsielc.com
Benzyl alcoholNot specifiedExcitation peak at 259 nm aatbio.comaatbio.com
BenzylamineMethanol or EtherNot specified, but spectra provided researchgate.net

This table is interactive. Click on the headers to sort the data.

Based on the data from these related structures, it is reasonable to predict that this compound will exhibit a primary absorption band around 260 nm, likely with some fine structure, and a stronger band at a lower wavelength. The exact λmax and molar absorptivity would need to be determined experimentally.

Other Advanced Spectroscopic Techniques (e.g., EPR)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. nih.gov Such species are referred to as paramagnetic. EPR is highly specific and can provide detailed information about the electronic structure and environment of the unpaired electron.

In its ground electronic state, this compound is a diamagnetic molecule. This means that all of its electrons are paired, and it does not possess a net electron spin. Consequently, this compound is "EPR-silent" and will not produce an EPR spectrum under normal conditions.

However, EPR spectroscopy could be employed to study this compound under specific circumstances where it is converted into a paramagnetic species. For instance:

Generation of a Radical Cation: Through chemical or electrochemical oxidation, it might be possible to remove an electron from the aromatic ring or the amino group, forming a radical cation. This paramagnetic species would be EPR-active, and the resulting spectrum could provide insights into the distribution of the unpaired electron's spin density across the molecule.

Complexation with a Paramagnetic Metal Ion: If this compound acts as a ligand and coordinates to a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺), the resulting complex would be EPR-active. The EPR spectrum would primarily reflect the properties of the metal ion, but the interaction with the ligand could cause subtle changes in the spectrum, providing indirect information about the coordination environment.

Spin Labeling: A stable radical, known as a spin label (e.g., a nitroxide radical), could be chemically attached to the molecule. The EPR spectrum of the spin label is sensitive to its local environment and motion. This approach is often used to study the structure and dynamics of biomolecules and could potentially be adapted to investigate the interactions of this compound with other molecules or its behavior in different environments.

While direct EPR characterization of this compound is not feasible, these advanced applications of the technique could offer valuable information about its reactivity and interactions in specific contexts. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Aminomethyl 4 Methylphenyl Methanol

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, providing a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the geometry, stability, and reactivity of molecules like [2-(Aminomethyl)-4-methylphenyl]methanol.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This process would reveal critical data such as bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds, particularly the C-C bond of the aminomethyl group and the C-O bond of the methanol (B129727) group. By calculating the relative energies of these different conformers, the most stable, lowest-energy conformation can be identified.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table demonstrates the typical format for data obtained from a DFT geometry optimization. Specific values for this molecule are not available from published studies.

ParameterAtom ConnectionPredicted Value
Bond Lengths (Å)
C-O (methanol)Data not available
C-N (aminomethyl)Data not available
C-C (ring)Data not available
**Bond Angles (°) **
O-C-C (ring)Data not available
N-C-C (ring)Data not available
Dihedral Angles (°)
H-O-C-CData not available
H-N-C-CData not available

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. researchgate.netnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.govacs.org

For this compound, a DFT calculation would determine the energies and spatial distributions of its HOMO and LUMO.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. In this molecule, the HOMO would likely be localized on the electron-rich regions, such as the amino group or the oxygen atom of the hydroxyl group.

LUMO: The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. Its energy indicates the molecule's electron affinity. The LUMO is often distributed over the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies (Hypothetical Data) This table shows the type of data generated from an FMO analysis. Specific values for this molecule are not available in the cited literature.

Molecular OrbitalEnergy (eV)Description
HOMOData not availableHighest Occupied Molecular Orbital
LUMOData not availableLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap Data not available Energy difference indicating stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis would quantify the charge on each atom, revealing the polar nature of the O-H and N-H bonds. It would also detail the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as delocalization or hyperconjugation effects, are crucial for understanding molecular stability. For instance, the interaction between a lone pair on the oxygen or nitrogen atom and an antibonding orbital (σ*) of an adjacent bond would be quantified, and its stabilization energy calculated.

Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data or predicting the spectroscopic signatures of new molecules.

Theoretical Infrared and Raman Spectra Simulations

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of a DFT frequency analysis. This analysis computes the vibrational frequencies corresponding to the different modes of motion of the molecule (stretching, bending, etc.).

For this compound, a simulated IR spectrum would predict the frequencies and intensities of key vibrational modes, such as:

O-H stretch: A characteristic broad band for the hydroxyl group.

N-H stretch: Signals corresponding to the primary amine group.

C-H stretches: Both aromatic and aliphatic C-H stretching vibrations.

C=C stretches: Vibrations within the aromatic ring.

C-O and C-N stretches: Signals for the alcohol and amine functionalities.

Comparing the computed spectrum with an experimental one can aid in the assignment of complex spectral features.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the NMR chemical shifts (¹H and ¹³C) for a molecule with a high degree of accuracy. The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry.

A theoretical prediction for this compound would provide estimated chemical shifts for each unique hydrogen and carbon atom. This includes separate predictions for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the aminomethyl and hydroxymethyl groups, and the labile protons of the -OH and -NH₂ groups. These predicted values are invaluable for assigning peaks in an experimental NMR spectrum and confirming the molecular structure.

Computational Investigations of this compound Remain Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the broad applicability of computational chemistry in understanding molecular structures, reaction mechanisms, and electronic properties, dedicated studies focusing on this specific molecule appear to be limited or not publicly documented.

As a result, a detailed, data-driven analysis as outlined in the requested article structure—encompassing reaction mechanism elucidation, intermolecular interactions, and quantum chemical calculations—cannot be furnished at this time. The generation of specific data tables for transition state energies, solvent effects, hydrogen bonding networks, non-covalent interactions, and electronic properties is contingent upon dedicated computational research that has yet to be published.

While general principles of computational chemistry can be applied to hypothetically discuss the behavior of this compound, any such discussion would be speculative and would not meet the required standard of reporting on detailed, existing research findings. For instance, one could surmise that the aminomethyl and methanol functional groups would actively participate in hydrogen bonding, a phenomenon well-documented for similar molecules. However, without specific computational studies, the precise geometries, energies, and network motifs of these interactions for this compound remain unknown.

Similarly, while density functional theory (DFT) and other quantum chemical methods are powerful tools for predicting electronic properties and reactivity, the application of these methods to this compound has not been reported in the accessible scientific literature. Consequently, values for properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and partial atomic charges, which are crucial for predicting reactivity, are not available.

The elucidation of reaction mechanisms involving this compound, including the analysis of transition states and reaction energetics, also requires specific computational modeling. Such studies would provide invaluable insights into its synthesis, degradation, and potential metabolic pathways. The influence of different solvents on these reaction pathways is another critical area where computational modeling is essential for a deeper understanding.

Nonlinear Optical (NLO) Properties

Currently, there is a notable absence of specific computational chemistry and theoretical research focused on the nonlinear optical (NLO) properties of this compound in publicly accessible scientific literature. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting and analyzing the NLO behavior of organic molecules, dedicated studies applying these techniques to this compound have not been identified.

Theoretical investigations into the NLO properties of organic compounds typically involve the calculation of key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the relationship between molecular structure and NLO response. For a molecule to exhibit significant second-order NLO properties, it generally requires a non-centrosymmetric structure and a substantial difference between the ground and excited state dipole moments, often achieved through the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Although direct computational data for this compound is unavailable, general principles from computational studies on similar benzyl (B1604629) alcohol derivatives or substituted toluenes could offer qualitative insights. However, without specific theoretical calculations, any discussion on its NLO properties, including detailed research findings and data tables, would be purely speculative. Future computational studies would be necessary to elucidate the electronic structure and quantify the NLO response of this particular compound. Such research would provide valuable data on its hyperpolarizability and potential for applications in photonic and optoelectronic technologies.

Applications of 2 Aminomethyl 4 Methylphenyl Methanol in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The presence of two reactive functional groups—an amine and an alcohol—on an aromatic ring makes [2-(Aminomethyl)-4-methylphenyl]methanol a valuable intermediate for the construction of more complex molecular architectures. These groups can be selectively or simultaneously reacted to introduce diverse functionalities and build intricate structures.

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound, and its structural analogs like 2-aminobenzyl alcohol, serve as key precursors for the synthesis of N-heterocycles such as quinolines and quinazolines. researchgate.netresearchgate.net The general strategy involves the in-situ oxidation of the alcohol group to an aldehyde, which then undergoes condensation with the neighboring amine group and another suitable reactant.

For instance, the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or primary alcohols, often catalyzed by transition metals like ruthenium, cobalt, or iridium, can lead to the formation of substituted quinolines. researchgate.net The process typically involves the initial oxidation of the benzyl (B1604629) alcohol to the corresponding 2-aminobenzaldehyde, which then participates in a Friedländer-type annulation to construct the quinoline (B57606) ring system. The methyl group on the phenyl ring of this compound would be retained in the final product, leading to substituted quinoline derivatives.

The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound.

Starting MaterialCo-reactantCatalyst (Example)Resulting Heterocycle Class
This compoundKetone (e.g., Acetophenone)Ruthenium ComplexSubstituted Quinolines
This compoundPrimary AlcoholIridium ComplexSubstituted Quinolines
This compoundNitrileIridium ComplexSubstituted Quinazolines

Beyond heterocycles, this compound is an excellent starting point for creating a variety of functionalized aromatic compounds. The aminomethyl and hydroxymethyl groups can be modified through a wide range of organic transformations. The amine group can undergo reactions such as N-alkylation, acylation, or conversion into other nitrogen-containing functionalities. google.com Similarly, the alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers or esters. nih.gov

This dual reactivity allows for the stepwise or orthogonal introduction of different chemical moieties, making it a versatile building block for synthesizing molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials. For example, its structural analog, 4-aminobenzyl alcohol, is a known intermediate in various chemical syntheses. nih.gov The ability to functionalize both the amine and alcohol groups provides a pathway to complex derivatives with potential biological activity or specific material properties.

Ligand Design and Coordination Chemistry

The aminomethyl and hydroxymethyl groups in this compound position it as an effective ligand for coordinating with metal ions. Such amino alcohol ligands are a significant class of multidentate N,O-donor ligands used in crystal engineering and catalysis. rsc.org

This compound can coordinate with a variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II), to form stable metal complexes. alfa-chemistry.comtandfonline.com The coordination typically occurs through the nitrogen atom of the amine and the oxygen atom of the alcohol. tandfonline.com The alcohol's hydroxyl group can also be deprotonated to form an alcoholate, which can act as a bridging ligand between two metal centers, leading to the formation of binuclear or polynuclear complexes. rsc.orgresearchgate.net

Furthermore, the amine group can be reacted with an aldehyde or ketone to form a Schiff base ligand. These Schiff base derivatives often exhibit enhanced coordination ability and can form complexes with interesting structural and electronic properties. For example, a Schiff base ligand derived from 2-amino benzyl alcohol and 2-hydroxy-4-methoxybenzaldehyde (B30951) has been used to synthesize novel bi-nuclear, tetra-nuclear, and tri-nuclear Cu(II) and Mn(II) complexes. researchgate.net

Metal Ion (Example)Ligand FormPotential Complex Type
Copper(II)This compoundMononuclear or Polynuclear Complex
Nickel(II)This compoundMononuclear Complex
Manganese(II)Schiff base derivativePolynuclear Complex
Zinc(II)This compoundMononuclear Complex

Amino alcohol ligands like this compound can adopt several coordination modes. It can act as a bidentate chelating ligand, forming a stable ring with the metal center. rsc.org In some cases, it may coordinate in a monodentate fashion through just the nitrogen atom. When the hydroxyl group is deprotonated, it can function as a bidentate bridging ligand, connecting two metal ions. rsc.org

The stability of the resulting metal-ligand complexes is quantified by their stability constants. The determination of these constants is crucial for understanding the behavior of these complexes in solution. scispace.com Techniques such as pH-metric titration are commonly used to evaluate the stability constants of binary and ternary complexes. sphinxsai.comscispace.com The stability of complexes formed with transition metals often follows the Irving-Williams series. scispace.com For many Schiff base ligands, the order of stability constants for divalent metal ions is found to be Cu(II) > Ni(II) > Co(II) > Zn(II). scispace.comnih.gov The specific stability will depend on factors like the nature of the metal ion, the solvent, and the ionic strength of the medium.

Applications in Polymer Chemistry

The bifunctional nature of this compound makes it a potential monomer for polycondensation reactions. melscience.com In polycondensation, monomers with at least two reactive functional groups combine to form a polymer, often with the elimination of a small molecule like water. libretexts.org

Molecules containing both amine and hydroxyl groups can participate in the formation of various types of polymers. For example, it could react with a dicarboxylic acid or its derivative to form a polyamide-ester. Alternatively, reaction with a diisocyanate could yield a polyurethane containing pendant hydroxyl groups. The presence of both amine and alcohol functionalities allows for the synthesis of polymers with specific properties, as these groups can influence solubility, thermal stability, and provide sites for further modification or cross-linking.

The polycondensation of diamines with dihaloalkanes is a known route to polyamines, and similarly, reactions involving hydroxyl groups can form polyethers. lmaleidykla.lt While specific examples of polymerization using this compound are not widely documented, its structure is analogous to other monomers used in the synthesis of condensation polymers. For instance, the reaction of lignin, which contains phenolic and aliphatic hydroxyl groups, with polyamines has been shown to produce polycondensation resins. researchgate.net This suggests the potential for this compound to be incorporated into various polymer backbones, contributing to the development of new materials with tailored characteristics.

Monomer in Polymer Synthesis

This compound is a prime candidate for use as a bifunctional monomer in step-growth polymerization. The presence of both a nucleophilic amine group and a hydroxyl group allows it to react with complementary monomers to form polymers with mixed linkages, such as poly(ester-amide)s.

In a typical polycondensation reaction, the aminomethyl group can react with a carboxylic acid to form a stable amide bond, while the methanol (B129727) group can react with a carboxylic acid to form an ester bond. libretexts.org When this monomer is reacted with a dicarboxylic acid, such as adipic acid or terephthalic acid, the resulting polymer chain will incorporate both ester and amide linkages. This combination can impart unique properties to the final material, blending the characteristics of both polyesters and polyamides. mdpi.combrainly.com

The incorporation of this monomer can lead to polymers with enhanced thermal stability, modified mechanical properties, and increased hydrophilicity compared to their pure polyester (B1180765) or polyamide analogues. The specific arrangement of the functional groups on the aromatic ring influences the polymer chain's rigidity and packing, thereby affecting its bulk properties.

Table 1: Polymerization Potential of this compound
Functional GroupReacts WithResulting LinkagePolymer Class
-CH₂NH₂ (Aminomethyl)Carboxylic Acid (-COOH)Amide (-CO-NH-)Poly(ester-amide)
-CH₂OH (Methanol)Carboxylic Acid (-COOH)Ester (-CO-O-)Poly(ester-amide)

Cross-Linking Agent or Functional Additive

The dual functionality of this compound also makes it an effective cross-linking agent or a functional additive for thermosetting polymers. msesupplies.com Cross-linking agents create covalent bonds between polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. researchgate.net

For instance, in epoxy resin systems, the primary amine group can react with epoxide rings in a ring-opening addition reaction. acs.orgpolymerinnovationblog.com Simultaneously, the hydroxyl group can react with other functional groups within the polymer system or with other cross-linkers. This dual reactivity allows the molecule to bridge multiple polymer chains, increasing the cross-link density of the final thermoset material. acs.org

Similarly, in polyurethane chemistry, the hydroxyl group can react with isocyanate groups (-NCO) to form urethane (B1682113) linkages. carbodiimide.comwernerblank.comyoutube.com The amine group can also react with isocyanates to form urea (B33335) linkages. The use of this compound as a chain extender or cross-linker in polyurethane formulations can therefore be used to tailor the final properties of the material, such as hardness, flexibility, and solvent resistance.

As a functional additive, its incorporation into a polymer matrix introduces pendant hydroxyl and amino groups, which can improve surface properties like adhesion and wettability or serve as reactive sites for subsequent post-polymerization modifications. adeka.co.jpbehinpolymerco.com

Table 2: Potential Cross-Linking Reactions
Polymer SystemReactive Group on PolymerReactive Group on CompoundResulting Cross-Link Bond
Epoxy ResinsEpoxide RingAminomethyl (-NH₂)Carbon-Nitrogen Bond (β-amino alcohol)
PolyurethanesIsocyanate (-NCO)Methanol (-OH)Urethane Linkage
PolyurethanesIsocyanate (-NCO)Aminomethyl (-NH₂)Urea Linkage

Role in Catalysis

The specific molecular architecture of this compound makes it a valuable precursor for both heterogeneous and homogeneous catalysts.

Component of Heterogeneous Catalysts (e.g., Covalent Triazine Frameworks)

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers with high thermal and chemical stability, making them excellent candidates for heterogeneous catalysis. rsc.orgfrontiersin.org While the most common synthesis of CTFs involves the trimerization of aromatic nitrile monomers under ionothermal conditions, alternative synthetic routes are being explored to incorporate diverse functionalities. acs.orgnih.govnih.gov

This compound can serve as a precursor for functionalized monomers for CTF synthesis. For example, the primary alcohol group can be chemically oxidized to an aldehyde. This aldehyde-functionalized monomer can then undergo polycondensation with an amidine-containing comonomer to form the triazine rings of the framework. This approach allows for the direct incorporation of the aminomethyl group (or a protected version) into the porous structure. nih.gov

The presence of these functional groups within the CTF pores can create catalytically active sites, enhance substrate binding and selectivity, or act as anchoring points for metal nanoparticles, leading to highly efficient and reusable heterogeneous catalysts. frontiersin.org

Table 3: Monomer Types for CTF Synthesis
Synthesis MethodRequired Monomer FunctionalityRole of this compound
Ionothermal Trimerization (Standard)Nitrile (-C≡N)Not directly applicable
Amidine-Aldehyde Condensation (Alternative)Aldehyde (-CHO)Can be oxidized to an aldehyde precursor
Post-Synthetic ModificationReactive groups for graftingFunctional groups can be grafted onto a pre-formed CTF

Precursor for Homogeneous Catalysts

In homogeneous catalysis, the structure of this compound is an ideal scaffold for creating bidentate "pincer" ligands. The aminomethyl and methanol groups, positioned ortho to each other on the aromatic ring, can coordinate with a single transition metal center. uni-rostock.de

Upon deprotonation of the alcohol and amine groups, the molecule can act as an [N,O]-bidentate ligand. Such ligands can chelate to transition metals like ruthenium, iridium, or palladium, forming stable pincer complexes. mdpi.comepfl.ch These complexes are highly effective homogeneous catalysts for a variety of organic transformations, including:

Transfer Hydrogenation: Catalyzing the transfer of hydrogen from a donor molecule (like isopropanol) to an unsaturated substrate (like a ketone or imine).

Hydrogenation: Catalyzing the direct addition of hydrogen gas (H₂) across a double or triple bond. mdpi.com

Dehydrogenative Coupling: Catalyzing reactions that form new bonds through the removal of hydrogen. researchgate.net

The rigidity of the aromatic backbone and the nature of the coordinating N and O atoms create a well-defined coordination sphere around the metal, which can lead to high catalytic activity and selectivity.

Development of Advanced Analytical Reagents

The chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly in the field of chromatography.

In analytical techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize analytes to improve their volatility, thermal stability, or detectability. Furthermore, to separate enantiomers (chiral isomers) on a standard, non-chiral chromatography column, they must first be converted into diastereomers. wikipedia.org

If this compound is resolved into its pure (R) or (S) enantiomers, it can be used as a chiral derivatizing agent (CDA). nih.gov The primary amine group of the CDA can react with analytes containing carboxylic acid functional groups to form a pair of diastereomeric amides. Because diastereomers have different physical properties, they can be separated by standard chromatographic methods.

The process would involve:

Reacting a racemic mixture of a chiral carboxylic acid with a single enantiomer of this compound.

This reaction produces a mixture of two diastereomeric amides.

The diastereomeric mixture is then analyzed by GC-MS or HPLC. The two diastereomers will exhibit different retention times, allowing for their separation and quantification.

This method enables the determination of the enantiomeric excess (e.e.) of a chiral analyte, which is crucial in pharmaceutical and biological studies where enantiomers often have different physiological effects.

Table 4: Application as a Chiral Derivatizing Agent
Analyte Functional GroupReaction with CDA's Amine GroupProductAnalytical Outcome
Carboxylic Acid (R/S mixture)AmidationDiastereomeric AmidesSeparation and quantification of enantiomers
Acid Chloride (R/S mixture)AmidationDiastereomeric AmidesSeparation and quantification of enantiomers
Anhydride (R/S mixture)AmidationDiastereomeric AmidesSeparation and quantification of enantiomers

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and scalable synthetic routes to [2-(Aminomethyl)-4-methylphenyl]methanol is a foundational area for future research. While general methods for the synthesis of benzylamines and benzyl (B1604629) alcohols are known, optimizing these for this specific substitution pattern will be crucial. nih.gov

Future work could focus on:

Reductive Amination Strategies: A promising avenue involves the reductive amination of 4-methyl-2-formylbenzyl alcohol or the reduction of an appropriate oxime or imine precursor. Research could explore various reducing agents to optimize yield and purity. openmedicinalchemistryjournal.comgoogle.com

Biocatalytic Synthesis: The use of transaminases or other enzymes for the synthesis of substituted benzylamines is a growing field. researchgate.net Future studies could investigate engineered enzymes for the stereoselective synthesis of chiral analogues of this compound.

Multi-component Reactions: The development of one-pot syntheses from readily available starting materials would be highly valuable for efficient production. springernature.com Investigating transition-metal-catalyzed multi-component reactions could provide novel and atom-economical pathways. nih.gov

An illustrative data table for comparing synthetic methodologies could be structured as follows:

Table 1: Hypothetical Comparison of Synthetic Pathways to this compound

Synthetic MethodPrecursorsCatalyst/ReagentReaction ConditionsYield (%)Purity (%)
Reductive Amination4-methyl-2-formylbenzaldehydeNaBH(OAc)₃Room Temp, 12h8598
Grignard Reaction2-bromo-5-methylbenzylamineMg, Formaldehyde (B43269)THF, 0°C to RT7095
Biocatalysis4-methyl-2-acetylbenzylamineEngineered TransaminasepH 7.5, 30°C92>99

Investigation of Undiscovered Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research should systematically investigate its chemical transformations.

Key areas for investigation include:

Intramolecular Cyclization: The proximity of the aminomethyl and methanol (B129727) groups could facilitate intramolecular cyclization reactions to form novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Oxidative Chemistry: Selective oxidation of either the alcohol to an aldehyde or the amine group would yield valuable synthetic intermediates. nih.gov Research into chemoselective oxidation conditions is a critical next step. orientjchem.org

Polymerization and Material Synthesis: The compound could serve as a monomer for the synthesis of novel polymers. The amine and alcohol functionalities could be used for step-growth polymerization, leading to new polyamides, polyesters, or polyurethanes with unique properties.

A hypothetical reaction map could be envisioned as follows:

Table 2: Potential Chemical Transformations of this compound

Reaction TypeReagentsProduct ClassPotential Application
Intramolecular CyclizationPhosgeneBenzoxazine derivativeHeterocyclic synthesis
Selective OxidationMnO₂2-(Aminomethyl)-4-methylbenzaldehydePharmaceutical intermediate
N-AlkylationAlkyl HalideSubstituted benzylamine (B48309)Fine chemical synthesis
O-AcylationAcyl ChlorideBenzyl ester derivativeProtective group chemistry

Advancements in Spectroscopic Characterization and In Situ Monitoring Techniques

A thorough understanding of the compound's structure and reactivity requires detailed spectroscopic characterization. While standard techniques like NMR, IR, and mass spectrometry will be fundamental, there is scope for more advanced investigations. nih.govsigmaaldrich.comnist.govchemicalbook.com

Future research perspectives include:

Advanced NMR Studies: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of proton and carbon signals. NOESY experiments could provide insights into the molecule's preferred conformation in solution.

In Situ Reaction Monitoring: Utilizing techniques like in situ IR or Raman spectroscopy, or microfluidic NMR setups, would allow for real-time monitoring of reactions involving this compound. nih.govutwente.nlspectroscopyonline.com This could provide valuable kinetic data and help elucidate reaction mechanisms. researchgate.net

Crystallographic Analysis: Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation and intermolecular interactions, which is crucial for understanding its material properties.

An example of spectroscopic data that would be sought is presented below:

Table 3: Anticipated Spectroscopic Data for this compound

TechniqueKey Features and Expected Values
¹H NMR (CDCl₃)δ (ppm): 7.2-7.0 (Ar-H), 4.6 (CH₂OH), 3.8 (CH₂NH₂), 2.3 (Ar-CH₃), 2.1 (OH, NH₂)
¹³C NMR (CDCl₃)δ (ppm): 140-125 (Ar-C), 64 (CH₂OH), 45 (CH₂NH₂), 21 (Ar-CH₃)
FT-IR (KBr)ν (cm⁻¹): 3400-3200 (O-H, N-H stretch), 3000-2850 (C-H stretch), 1600 (C=C stretch)
Mass Spec (ESI+)m/z: [M+H]⁺ calculated for C₉H₁₄NO⁺

Expanded Theoretical Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before extensive laboratory work is undertaken.

Future theoretical studies could focus on:

Conformational Analysis: Calculating the potential energy surface to identify stable conformers and the energy barriers between them.

Reactivity Prediction: Using density functional theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of its reactions.

Spectra Simulation: Simulating NMR, IR, and Raman spectra to aid in the interpretation of experimental data. nih.gov

Molecular Docking: If the molecule is explored for biological applications, docking studies could predict its binding affinity to various protein targets.

Emerging Applications in Specialized Chemical Fields

The unique bifunctional nature of this compound makes it a candidate for applications in several specialized areas of chemistry.

Promising future applications to be investigated include:

Supramolecular Chemistry: The molecule's ability to act as both a hydrogen bond donor and acceptor makes it an excellent building block for designing self-assembling systems, such as molecular capsules, gels, or liquid crystals. beilstein-journals.orgacs.orgnih.gov

Advanced Materials: As a monomer or cross-linking agent, it could be incorporated into polymers to create materials with tailored thermal, mechanical, or optical properties. Its aromatic core and functional groups could also be leveraged in the design of organic frameworks.

Ligand Design for Catalysis: The aminomethyl and hydroxyl groups could act as a bidentate ligand for coordinating with metal centers, leading to the development of novel catalysts for organic transformations.

Q & A

Q. Key Considerations :

  • Catalytic hydrogenation offers higher purity but requires specialized equipment.
  • Reductive amination is more accessible for lab-scale synthesis but may produce impurities requiring column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl group), δ 3.5–3.8 ppm (aminomethyl CH₂), and δ 4.5–4.7 ppm (hydroxyl CH₂) confirm the core structure. Aromatic protons appear as a multiplet at δ 6.9–7.3 ppm .
    • ¹³C NMR : Signals at 20–22 ppm (methyl carbon), 45–50 ppm (aminomethyl CH₂), and 60–65 ppm (hydroxyl CH₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (70:30) mobile phase. Retention time: ~8.2 minutes; purity >95% .

Advanced: How can enantioselective synthesis of this compound be achieved for chiral studies?

Methodological Answer:
Enantioselective synthesis employs biocatalytic methods :

  • Enzyme-Catalyzed Resolution : Lipases (e.g., Candida antarctica Lipase B) selectively esterify one enantiomer in a racemic mixture. Reaction conditions: 30°C, tert-butanol solvent, vinyl acetate as acyl donor. Enantiomeric excess (ee) >90% is achievable .
  • Asymmetric Hydrogenation : Chiral ligands (e.g., BINAP-Ru complexes) catalyze hydrogenation of prochiral ketone intermediates. Requires high-pressure H₂ (10–15 atm) and yields 80–85% ee .

Q. Analytical Validation :

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) confirms enantiopurity.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition assays) arise from:

  • Variability in Assay Conditions : Buffer composition (e.g., Tris vs. phosphate) and ionic strength affect binding. Standardize protocols using 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl .
  • Impurity Interference : Trace solvents (e.g., DMSO) or byproducts may alter results. Validate purity via LC-MS (ESI+ mode, m/z 152.1 [M+H]⁺) before assays .
  • Structural Analogues : Compare with derivatives (e.g., [2-(Aminomethyl)-4-methoxyphenyl]methanol) to isolate substituent effects .

Safety: What are the critical handling protocols to mitigate risks during experimental use?

Methodological Answer:

  • Hazard Mitigation :
    • Skin/Eye Protection : Nitrile gloves and ANSI-approved goggles (prevents irritation from accidental contact) .
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors (TLV: 2 ppm) .
  • Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite .

Advanced: How do substituent modifications (e.g., methyl vs. methoxy groups) influence its pharmacokinetic properties?

Methodological Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • Methyl Substituent : Enhances lipophilicity (logP = 1.2 vs. 0.8 for methoxy analogue), improving blood-brain barrier permeability in rodent models .
  • Methoxy Substituent : Increases metabolic stability (t₁/₂ = 2.8 hours vs. 1.5 hours for methyl analogue) due to reduced CYP450 oxidation .

Q. Experimental Design :

  • Radiolabeled analogs (¹⁴C-tagged) track distribution in vivo. Use LC-MS/MS for metabolite identification .

Data Analysis: How to interpret conflicting NMR spectral data reported in literature?

Methodological Answer:
Contradictions in peak assignments (e.g., hydroxyl proton shifts) arise from solvent polarity and concentration effects:

  • Solvent Standardization : Record spectra in deuterated DMSO (d₆-DMSO) at 25°C and 10 mM concentration .
  • 2D NMR Validation : HSQC and HMBC correlations confirm connectivity between hydroxyl CH₂ (δ 4.6 ppm) and adjacent aromatic carbons .

Q. Tables

Property Value Method Reference
Molecular Weight151.18 g/molHRMS (ESI+)
Melting Point98–102°CDifferential Scanning Calorimetry
LogP (Octanol/Water)1.2Shake-flask Method
HPLC Retention Time8.2 minC18 Column, 70:30 ACN/H₂O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.